molecular formula C9H12BrNO2 B14637512 Hbr-phenylalanine CAS No. 53917-00-3

Hbr-phenylalanine

Cat. No.: B14637512
CAS No.: 53917-00-3
M. Wt: 246.10 g/mol
InChI Key: LOSIHQAVIQWGIH-QRPNPIFTSA-N
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Description

Hbr-phenylalanine: is a compound that combines hydrogen bromide (HBr) with phenylalanine, an essential amino acid. Phenylalanine is a precursor for several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The addition of hydrogen bromide to phenylalanine can modify its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hbr-phenylalanine typically involves the reaction of phenylalanine with hydrogen bromide. This can be achieved through the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of phenylalanine are protected to prevent unwanted reactions.

    Bromination: Hydrogen bromide is introduced to the protected phenylalanine under controlled conditions, leading to the formation of this compound.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where phenylalanine is reacted with hydrogen bromide in reactors designed to handle the specific reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Hbr-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: this compound can be hydrolyzed to release phenylalanine and hydrogen bromide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while hydrolysis will produce phenylalanine and hydrogen bromide.

Scientific Research Applications

Hbr-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.

    Biology: The compound can be used to study the effects of bromination on amino acids and proteins.

    Medicine: Research into this compound’s potential therapeutic applications, such as its role in drug development, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Hbr-phenylalanine exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, modifying the structure and function of proteins and other biomolecules. This can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    Phenylalanine: The parent compound, essential for protein synthesis and neurotransmitter production.

    Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters and hormones.

    Brominated Amino Acids: Other amino acids that have been brominated, such as bromotyrosine, which have similar chemical properties.

Uniqueness: Hbr-phenylalanine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological effects. This makes it valuable for specific applications in research and industry, where brominated compounds are required.

Properties

CAS No.

53917-00-3

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid;hydrobromide

InChI

InChI=1S/C9H11NO2.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1

InChI Key

LOSIHQAVIQWGIH-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Br

Origin of Product

United States

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